Functional Inversion: (17S)-Methylnaltrexone is a Mu-Opioid Receptor Agonist, Unlike the R-Isomer Antagonist
The patent literature explicitly discloses that (17S)-Methylnaltrexone (S-MNTX) exhibits opioid agonist activity, a property absent in the therapeutically used (R)-Methylnaltrexone (R-MNTX), which is a peripheral mu-opioid receptor antagonist [1]. This represents a qualitative, functionally opposing difference driven solely by the configuration at the quaternary nitrogen.
| Evidence Dimension | Intrinsic pharmacological activity at opioid receptors |
|---|---|
| Target Compound Data | Opioid agonist activity |
| Comparator Or Baseline | R-Methylnaltrexone (R-MNTX): opioid antagonist |
| Quantified Difference | Qualitative functional inversion (Agonist vs. Antagonist) |
| Conditions | Inferred from pharmacological utility described in patent claims |
Why This Matters
This functional inversion is critical for researchers studying receptor activation mechanisms and for manufacturers needing to ensure that antagonist API batches are free from agonist contamination.
- [1] US Patent 7,563,899 B2. (S)-N-methylnaltrexone. Published July 20, 2009. View Source
